1-Bromo-2-(cyclopropylmethoxy)cyclopentane
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Overview
Description
1-Bromo-2-(cyclopropylmethoxy)cyclopentane is an organic compound with the molecular formula C9H15BrO. It is a cyclopentane derivative where a bromine atom is attached to the first carbon and a cyclopropylmethoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane typically involves the bromination of 2-(cyclopropylmethoxy)cyclopentane. This can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclopentane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(cyclopropylmethoxy)cyclopentanol, 2-(cyclopropylmethoxy)cyclopentanenitrile, etc.
Elimination: Formation of cyclopropylmethoxycyclopentene.
Oxidation: Formation of cyclopropylmethoxycyclopentanone.
Reduction: Formation of cyclopropylmethoxycyclopentane.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclopropylmethoxy groups on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. The cyclopropylmethoxy group can influence the compound’s reactivity and stability by introducing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorocyclopentane
- 1-Bromo-2-methoxycyclopentane
- 1-Bromo-2-(cyclopropylmethoxy)benzene
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclopentane ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C9H15BrO |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2 |
InChI Key |
OBVCKASLZMILAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2CC2 |
Origin of Product |
United States |
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